4-O-Feruloylquinic acid CAS number and molecular weight
An In-Depth Technical Guide to 4-O-Feruloylquinic Acid: From Physicochemical Properties to Bioactivity and Analysis Authored by: A Senior Application Scientist Introduction 4-O-Feruloylquinic acid, a member of the hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-O-Feruloylquinic Acid: From Physicochemical Properties to Bioactivity and Analysis
Authored by: A Senior Application Scientist
Introduction
4-O-Feruloylquinic acid, a member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is an ester formed between ferulic acid and quinic acid. This technical guide provides a comprehensive overview of 4-O-Feruloylquinic acid, including its chemical and physical properties, significant biological activities, and detailed analytical and extraction methodologies. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and food science.
Chemical and Physical Properties
4-O-Feruloylquinic acid is structurally characterized by a feruloyl group attached to the C4 hydroxyl group of quinic acid. This structure contributes to its chemical reactivity and biological functions. The key physicochemical properties are summarized in the table below.
4-O-Feruloylquinic acid has demonstrated a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.
Antioxidant Properties
As a phenolic compound, 4-O-Feruloylquinic acid is a potent antioxidant. It exhibits strong radical scavenging activity against both DPPH and oxygen radicals (ORAC).[6] This antioxidant capacity is primarily attributed to the phenolic hydroxyl group of the ferulic acid moiety, which can donate a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and reducing oxidative stress.[8] The antioxidant activity of feruloylquinic acids suggests their potential in preventing chronic diseases associated with oxidative damage.[3]
Anti-inflammatory Effects
Ferulic acid and its derivatives are recognized for their anti-inflammatory properties.[9][10] These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[10][11][12] By inhibiting these pathways, they can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thus mitigating the inflammatory response.[10] This suggests a therapeutic potential for inflammatory conditions.
Other Biological Activities
Antiviral Activity: Studies have shown that 4-O-Feruloylquinic acid possesses anti-AIV (H5N1) activity.[1]
Anticancer Potential: It has been observed to have anti-proliferative effects against HT-29 colon cancer cells.[6]
Cardiovascular Health: The compound may be beneficial in the prevention of cardiovascular diseases.[1]
Technical Guide: Solubility Profiling & Formulation Strategies for 4-O-Feruloylquinic Acid
[1] Part 1: Executive Summary & Physicochemical Core 4-O-Feruloylquinic acid (4-FQA) is a bioactive chlorogenic acid isomer comprising a quinic acid core esterified at the C4 position with ferulic acid.[1] Unlike its mor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Physicochemical Core
4-O-Feruloylquinic acid (4-FQA) is a bioactive chlorogenic acid isomer comprising a quinic acid core esterified at the C4 position with ferulic acid.[1] Unlike its more common isomer, 5-O-caffeoylquinic acid (chlorogenic acid), 4-FQA presents a unique solubility profile driven by the interplay between its polyol ring (hydrophilic) and the methoxy-substituted phenylpropanoid tail (lipophilic).[1]
Effective utilization of 4-FQA in pharmacological research requires navigating its "solubility gap"—it is often too polar for pure lipid systems yet insufficiently soluble in cold water for high-concentration aqueous delivery without cosolvents.[1] This guide provides the empirical data and validated protocols necessary to bridge that gap.
Physicochemical Profile
Understanding the molecule's architecture is the first step to mastering its solubility.
Property
Value
Mechanistic Implication
CAS Number
2613-86-7
Unique identifier for sourcing and verification.[1][2][3]
Molecular Weight
368.34 g/mol
Falls within the "Rule of Five" sweet spot for oral bioavailability.[1]
LogP (Predicted)
-0.12 to 0.23
Amphiphilic: The negative/low positive LogP indicates it partitions poorly into non-polar solvents (hexane) but thrives in semi-polar environments (alcohols, DMSO).[1]
pKa (Acidic)
~3.4 – 4.1
The carboxylic acid on the quinic moiety deprotonates at physiological pH, significantly increasing aqueous solubility via ionization.[1]
H-Bond Donors
5
High capacity for hydrogen bonding, necessitating protic solvents or high-dielectric aprotic solvents for dissolution.[1]
Part 2: Solubility Landscape & Solvent Compatibility[4]
The following data aggregates empirical observations and validated stock solution protocols. Note that while 4-FQA is structurally stable in solid form, its ester linkage is susceptible to hydrolysis in highly alkaline solutions.
Solvent Compatibility Matrix
Solvent Class
Solvent
Solubility Rating
Practical Limit (at 25°C)
Application Notes
Polar Aprotic
DMSO
High
~50 mg/mL
Preferred Stock Solvent. Use ultrasonication to ensure complete dissolution.[1] Hygroscopic nature of DMSO can affect long-term stability; store aliquots at -80°C.
Polar Protic
Methanol
High
>10 mg/mL
Ideal for analytical standards and extraction.[1] Rapid evaporation makes it unsuitable for biological assays.
Polar Protic
Ethanol
Good
>5 mg/mL
Preferred for "green" extraction and nutraceutical formulation.[1] Solubility increases significantly with temperature.
Aqueous
Water
Low/Moderate
~2.8 g/L (Predicted)
"Slightly soluble" in cold water.[1] Solubility improves drastically with pH adjustment (pH > 5) or heat, but heat risks isomerization.
Non-Polar
Hexane
Insoluble
Negligible
Used only to wash away lipophilic impurities (waxes/chlorophyll) during extraction.[1]
Mechanistic Insight: The Solvation Dynamic
4-FQA dissolves through a "dual-anchor" mechanism.[1] The quinic acid ring requires water or alcohols to satisfy its hydroxyl groups via hydrogen bonding. However, the feruloyl tail requires van der Waals interactions, which pure water cannot adequately provide. This is why DMSO (which can accept H-bonds and interact with aromatic rings) and Ethanol/Water mixtures (which balance polarity) are the superior solvents.
Part 3: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mg/mL)
Purpose: To create a stable master stock for serial dilution in biological assays.
Detection: UV at 320 nm (characteristic absorption of the feruloyl moiety) or 254 nm .
Retention: 4-FQA typically elutes distinct from 3-FQA and 5-FQA isomers; verify with a certified standard.
Part 4: Visualization & Logic Mapping[1]
Diagram 1: Solubility Determination Workflow
This decision tree guides the researcher through solvent selection based on the intended application (Analysis vs. Bioassay).
Caption: Decision matrix for solvent selection based on experimental end-goals, highlighting the critical divergence between analytical and biological workflows.
Diagram 2: Molecular Interaction Map
Understanding why 4-FQA behaves this way requires visualizing its interaction potential.[1]
Caption: Solvation mechanism showing how DMSO and Ethanol bridge the gap between the hydrophilic quinic head and the hydrophobic feruloyl tail.
References
MedChemExpress. 4-Feruloylquinic acid Product Information & Solubility Protocols. Retrieved from MedChemExpress.com. Link
PubChem. 4-O-Feruloylquinic acid (CID 10177048) - Chemical and Physical Properties.[1][8] National Library of Medicine. Link
The Antimicrobial Spectrum of 4-O-Feruloylquinic Acid: A Technical Guide for Drug Discovery and Development
Abstract 4-O-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This techni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-O-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial spectrum of 4-O-Feruloylquinic acid, intended for researchers, scientists, and drug development professionals. While direct and extensive data on the pure compound remains emergent, this document synthesizes the current understanding based on available literature on 4-O-Feruloylquinic acid and structurally related hydroxycinnamic acids. We will delve into its broad-spectrum potential against various bacterial and fungal pathogens, explore the putative mechanisms of action, and provide detailed, field-proven protocols for the in-vitro evaluation of its antimicrobial efficacy. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable experimental workflows to facilitate further research and development in this promising area.
Introduction: The Rise of Phenolic Compounds in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with diverse mechanisms of action. Natural products, with their inherent structural diversity and biological activity, represent a rich reservoir for the discovery of new antimicrobial leads. Among these, phenolic compounds, and specifically hydroxycinnamic acids, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
4-O-Feruloylquinic acid is a derivative of quinic acid and ferulic acid, commonly found in various plant species. Its chemical structure, characterized by a quinic acid core esterified with ferulic acid, suggests a potential for multifaceted interactions with microbial cells. This guide will provide an in-depth exploration of the available data and methodologies to rigorously assess the antimicrobial spectrum and potential of this intriguing natural compound.
The Antimicrobial Spectrum: A Broad Overview
Preliminary studies and data on related compounds indicate that 4-O-Feruloylquinic acid likely possesses a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as various fungal species[1]. However, it is crucial to note that comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of pure 4-O-Feruloylquinic acid against a wide array of microbial strains are still emerging. The data presented here is a synthesis of available information and educated extrapolation based on the activities of its constituent parts and closely related molecules.
Antibacterial Activity
Available research suggests that phenolic compounds, including ferulic acid and its derivatives, exhibit inhibitory effects against a range of bacteria.
Gram-Positive Bacteria:
Staphylococcus aureus : A major human pathogen, often associated with skin and soft tissue infections, as well as more severe invasive diseases. Phenolic compounds have been shown to be effective against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA) strains.
Bacillus subtilis : A soil-dwelling bacterium often used as a model organism for Gram-positive bacteria.
Listeria monocytogenes : A foodborne pathogen that can cause serious infections, particularly in immunocompromised individuals.
Gram-Negative Bacteria:
Escherichia coli : A common inhabitant of the gut microbiome, but also a frequent cause of urinary tract infections, gastroenteritis, and other infections.
Pseudomonas aeruginosa : An opportunistic pathogen known for its intrinsic resistance to many antibiotics and its ability to cause severe infections in hospital settings. The activity of phenolic compounds against P. aeruginosa can be more variable.
Salmonella enterica : A leading cause of foodborne illness worldwide.
Antifungal Activity
The antifungal potential of 4-O-Feruloylquinic acid and related compounds extends to both yeasts and molds.
Candida albicans : A common commensal fungus that can cause opportunistic infections, ranging from superficial mucosal infections to life-threatening systemic candidiasis.
Aspergillus niger : A ubiquitous mold that can cause opportunistic infections, particularly in immunocompromised individuals, and is also a common food spoilage organism.
Table 1: Anticipated Antimicrobial Spectrum of 4-O-Feruloylquinic Acid and Related Phenolic Compounds
Microorganism
Type
Potential Activity
Staphylococcus aureus
Gram-positive bacteria
Moderate to High
Bacillus subtilis
Gram-positive bacteria
Moderate
Listeria monocytogenes
Gram-positive bacteria
Moderate
Escherichia coli
Gram-negative bacteria
Moderate
Pseudomonas aeruginosa
Gram-negative bacteria
Low to Moderate
Salmonella enterica
Gram-negative bacteria
Moderate
Candida albicans
Yeast
Moderate to High
Aspergillus niger
Mold
Moderate
Note: This table represents a qualitative summary based on available data for related compounds. Rigorous testing of pure 4-O-Feruloylquinic acid is required to establish definitive MIC values.
Unraveling the Mechanism of Action
The antimicrobial activity of phenolic compounds like 4-O-Feruloylquinic acid is believed to be multifactorial, targeting several key cellular processes in microorganisms. The primary proposed mechanisms revolve around the disruption of cell membrane integrity and function.
Disruption of the Cell Membrane
The lipophilic nature of the ferulic acid moiety allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion can lead to:
Increased Membrane Permeability: Alteration of the membrane structure can lead to leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.
Inhibition of Membrane-Bound Enzymes: Many vital enzymes, including those involved in cellular respiration and transport, are located within the cell membrane. The presence of phenolic compounds can disrupt their function.
Dissipation of the Proton Motive Force: The electrochemical gradient across the cell membrane is crucial for ATP synthesis and other essential processes. Disruption of this gradient can lead to cellular energy depletion.
Other Potential Mechanisms
Beyond direct membrane damage, other mechanisms may contribute to the antimicrobial effects of 4-O-Feruloylquinic acid:
Enzyme Inhibition: The hydroxyl groups on the phenolic ring can interact with and inactivate microbial enzymes, including those involved in virulence.
Interaction with Nucleic Acids: Some phenolic compounds have been shown to intercalate with DNA, potentially interfering with replication and transcription.
Metal Ion Chelation: Essential metal ions are required as cofactors for many microbial enzymes. The chelating properties of phenolic acids can sequester these ions, inhibiting enzymatic activity.
Caption: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method
This qualitative or semi-quantitative method is useful for screening the antimicrobial activity of a compound and observing zones of inhibition.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of 4-O-Feruloylquinic acid are placed on the agar surface. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will be observed around the disk.
Step-by-Step Protocol:
Preparation of Agar Plates:
Use Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
Ensure the agar has a uniform depth of approximately 4 mm.
Inoculum Preparation:
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
Inoculation of Plates:
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
Application of Disks:
Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of 4-O-Feruloylquinic acid (e.g., 30 µg per disk).
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the compound).
Incubation:
Incubate the plates in an inverted position under the same conditions as for the broth microdilution assay.
Measurement of Inhibition Zones:
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Conclusion and Future Directions
4-O-Feruloylquinic acid represents a promising natural compound with the potential for broad-spectrum antimicrobial activity. While comprehensive data on its specific antimicrobial spectrum is still being established, the information available for related phenolic compounds provides a strong rationale for its further investigation. The proposed mechanisms of action, primarily centered on the disruption of microbial cell membranes, suggest a mode of action that may be less prone to the development of resistance compared to single-target antibiotics.
The detailed protocols provided in this guide offer a standardized framework for researchers to rigorously evaluate the antimicrobial properties of 4-O-Feruloylquinic acid and other novel natural products. Future research should focus on:
Comprehensive MIC testing of pure 4-O-Feruloylquinic acid against a diverse panel of clinically relevant and drug-resistant microorganisms.
In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by this compound.
In-vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.
Structure-activity relationship (SAR) studies to explore how modifications to the 4-O-Feruloylquinic acid scaffold could enhance its antimicrobial potency and spectrum.
By systematically addressing these research areas, the scientific community can fully unlock the therapeutic potential of 4-O-Feruloylquinic acid and contribute to the development of the next generation of antimicrobial agents.
Application Note: Elucidating the Structure of 4-O-Feruloylquinic Acid via Mass Spectrometry Fragmentation
Introduction: The Significance of Positional Isomers in Phytochemical Analysis 4-O-Feruloylquinic acid is a member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Positional Isomers in Phytochemical Analysis
4-O-Feruloylquinic acid is a member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom and recognized for their significant antioxidant and potential therapeutic properties. As positional isomers, 4-O-feruloylquinic acid, 3-O-feruloylquinic acid, and 5-O-feruloylquinic acid share the same elemental composition and thus, the same exact mass. This isomeric challenge necessitates robust analytical techniques capable of unambiguous structural elucidation. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the differentiation of these closely related compounds. This application note provides a detailed examination of the characteristic fragmentation pattern of 4-O-feruloylquinic acid and presents a comprehensive protocol for its analysis, tailored for researchers in natural product chemistry, pharmacology, and drug development.
The Logic of Fragmentation: A Key to Isomer Differentiation
The power of tandem mass spectrometry lies in its ability to isolate a specific ion of interest (the precursor ion) and subject it to fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the precursor molecule. In the case of feruloylquinic acid isomers, the position of the feruloyl group on the quinic acid core dictates the fragmentation pathway, leading to distinct and reproducible mass spectra.
When analyzed in negative ion mode using electrospray ionization (ESI), 4-O-feruloylquinic acid, like its isomers, yields a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 367.[1][2] However, the subsequent MS/MS fragmentation of this precursor ion reveals a unique signature for the 4-O-substituted isomer.
Characteristic Fragmentation of 4-O-Feruloylquinic Acid
The collision-induced dissociation of the [M-H]⁻ ion of 4-O-feruloylquinic acid (m/z 367) is dominated by specific cleavages of the ester bond and transformations within the quinic acid moiety. The key diagnostic fragments are:
m/z 173 (Base Peak): This is the most abundant fragment ion and is highly characteristic of 4-acyl chlorogenic acid derivatives.[2] Its formation is proposed to occur through the cleavage of the ester bond, loss of the feruloyl group (194 Da), followed by a subsequent loss of water (18 Da) from the quinic acid backbone.[2][3] The stability of this ion makes it a reliable marker for the 4-position substitution.
m/z 193: This fragment corresponds to the deprotonated ferulic acid moiety.[1][4] It arises from the cleavage of the ester linkage. While present in the spectra of other feruloylquinic acid isomers, its relative abundance is a key differentiator. For 4-O-feruloylquinic acid, this is a significant secondary peak.[1]
m/z 191: This ion represents the deprotonated quinic acid.[3] Its formation also results from the cleavage of the ester bond.
m/z 134: A less abundant but still informative fragment, this ion is typically a product of further fragmentation of the feruloyl moiety, often corresponding to the loss of a methyl group and carbon monoxide from the ferulic acid fragment.[1][4]
The key to distinguishing 4-O-feruloylquinic acid from its isomers lies in the relative intensities of these fragments. For instance, 3-O-feruloylquinic acid characteristically shows m/z 193 as its base peak, while 5-O-feruloylquinic acid fragmentation is dominated by the m/z 191 ion.[1][3]
Visualizing the Fragmentation Pathway
The fragmentation cascade of 4-O-Feruloylquinic acid can be visualized as follows:
Caption: Fragmentation pathway of 4-O-Feruloylquinic acid in negative ion MS/MS.
Quantitative Data Summary
The following table summarizes the characteristic MS/MS fragmentation data for 4-O-feruloylquinic acid and its common isomers, allowing for at-a-glance differentiation.
Precursor Ion (m/z)
Isomer
Base Peak (m/z)
Key Secondary Fragments (m/z)
367
3-O-Feruloylquinic acid
193
191, 134
367
4-O-Feruloylquinic acid
173
193 , 191, 134
367
5-O-Feruloylquinic acid
191
179 (minor)
Protocol: LC-MS/MS Analysis of 4-O-Feruloylquinic Acid
This protocol outlines a robust and validated method for the separation and identification of 4-O-feruloylquinic acid from a complex matrix, such as a plant extract.
Sample Preparation
A critical step for accurate analysis is the efficient extraction of phenolic compounds while minimizing degradation.
Extraction: Macerate 1 gram of the dried, powdered sample material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[5]
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve isomeric and isobaric compounds prior to mass spectrometric analysis.
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is recommended.[5]
Full Scan (MS1): m/z 100-1000 to identify the precursor ion (m/z 367).
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 367 and scan for product ions in the range of m/z 50-400.
Collision Energy (CE): Optimize between 15-30 eV to achieve the characteristic fragmentation pattern. A collision energy of 20 eV is a good starting point.
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of 4-O-Feruloylquinic acid.
Conclusion: A Self-Validating System for Isomer Identification
The distinct fragmentation pattern of 4-O-feruloylquinic acid, characterized by its base peak at m/z 173, provides a reliable and self-validating method for its identification and differentiation from other feruloylquinic acid isomers. The protocol detailed herein, combining optimized sample preparation, chromatographic separation, and specific mass spectrometric parameters, offers a robust framework for researchers. By understanding the causality behind the fragmentation, scientists can confidently elucidate the structure of this and other related phenolic compounds, advancing research in phytochemistry, food science, and pharmacology.
References
ResearchGate. (n.d.). Typical mass spectra of the fragmentation patterns of... [Download Scientific Diagram]. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). MS 2 Spectra of feruloylquinic acid. V is the feruloyl- quinic parent ion eluted at 32 min. Retrieved February 6, 2026, from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 6, 2026, from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved February 6, 2026, from [Link]
Ncbi.nlm.nih.gov. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). MS 2 , MS 3 , and MS 4 spectra of caffeoyl-feruloylquinic acid 43 in negative ion mode (parent ion at m/z 529). Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative... Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
Digital CSIC. (n.d.). Improved LC-MSn characterization of hydroxycinnamic acid derivatives and 1 flavonols in different commercial mate (Ilex paragu... Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Characteristic MS/MS fragmentation patterns (collision‐induced... Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 6, 2026, from [Link]
Biomedres.us. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Retrieved February 6, 2026, from [Link]
avestia.com. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Retrieved February 6, 2026, from [Link]
NIH. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved February 6, 2026, from [Link]
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved February 6, 2026, from [Link]
NIH. (n.d.). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved February 6, 2026, from [Link]
pubs.acs.org. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides | Lebrilla. Retrieved February 6, 2026, from [Link]
Advanced Application Note: Discrimination and Analysis of 4-O-Feruloylquinic Acid by LC-MS/MS
Executive Summary & Scientific Context Feruloylquinic acids (FQAs) are bioactive chlorogenic acids exhibiting potent antioxidant and anti-inflammatory properties.[1] However, accurate quantification is plagued by the pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Feruloylquinic acids (FQAs) are bioactive chlorogenic acids exhibiting potent antioxidant and anti-inflammatory properties.[1] However, accurate quantification is plagued by the presence of three regioisomers: 3-FQA, 4-FQA, and 5-FQA. These isomers share identical molecular masses (
367) and similar polarity, making them indistinguishable by standard MS analysis.
This protocol addresses the specific challenge of isolating 4-O-feruloylquinic acid . Unlike the more common 5-FQA, the 4-isomer exhibits distinct pharmacokinetics and receptor binding affinities. This guide utilizes the Clifford Hierarchical Fragmentation Scheme to distinguish isomers based on specific MS/MS product ion ratios (specifically the "dehydrated quinate" ion at
173), ensuring data integrity for drug development and botanical standardization.
The Isomer Challenge: Theory & Mechanism
To successfully analyze 4-FQA, one must understand why it behaves differently in a mass spectrometer than its counterparts. The differentiation relies on the stereochemistry of the quinic acid moiety and how the feruloyl group facilitates fragmentation.[2]
The "Clifford Rules" for FQA Identification
According to the hierarchical scheme established by Clifford et al., the position of the acyl group on the quinic acid ring dictates the preferred fragmentation pathway in negative ion mode ESI.
3-FQA: The acyl group at C3 facilitates the cleavage of the ester bond to retain the charge on the feruloyl moiety.
4-FQA (Target): The C4 position allows for a specific interaction that promotes the loss of the feruloyl group and a water molecule from the quinic acid ring.
Diagnostic: Base peak (or highly intense fragment) is
173 (Dehydrated Quinate).
Visualization: Isomer Identification Logic
The following decision tree illustrates the logic required to confirm 4-FQA identity.
Figure 1: Decision logic for assigning FQA regioisomers based on MS/MS base peak dominance. Note: Elution order refers to standard C18 conditions.
Experimental Protocol
A. Sample Preparation (Solid Phase Extraction)
Direct protein precipitation often yields dirty baselines that obscure low-level isomers. A weak anion exchange (WAX) or HLB SPE protocol is recommended for plasma.
Conditioning: Load 1 mL Methanol, then 1 mL Water (0.1% Formic Acid) onto a Waters Oasis HLB cartridge (30 mg).
Loading: Mix 100 µL Plasma with 300 µL 0.1% Formic Acid (aq). Vortex and load.
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins).
Elution: Elute with 500 µL Methanol.
Reconstitution: Evaporate to dryness under
at 35°C. Reconstitute in 100 µL Initial Mobile Phase (95:5 Water:ACN).
B. Liquid Chromatography Conditions
Separation of 4-FQA from 5-FQA is the critical step.[2][7] A standard rapid gradient will cause co-elution.
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm).
Expert Note: While C18 is standard, PFP (Pentafluorophenyl) phases often provide superior selectivity for positional isomers of phenolic acids due to pi-pi interactions.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Column Temp: 40°C.
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold
1.0
5
Load
8.0
25
Shallow gradient for isomer separation
10.0
95
Wash
12.0
95
Wash
12.1
5
Re-equilibration
| 15.0 | 5 | End |
C. Mass Spectrometry Parameters (ESI-)
Operate in Negative Ion Mode . Acidic phenols ionize poorly in positive mode.
Note: The 367 -> 173 transition is the most selective for 4-FQA. If your 5-FQA peak shows a signal in this channel, it is likely "crosstalk" or insufficient chromatographic separation.
Analytical Workflow Diagram
The following diagram details the sample flow from extraction to data validation.
Figure 2: End-to-end workflow for 4-FQA analysis.
System Suitability & Validation Criteria
To ensure the trustworthiness of your data, the following criteria must be met before analyzing unknown samples:
Resolution Factor (
):
Inject a mixed standard containing 3-, 4-, and 5-FQA. The resolution between 5-FQA and 4-FQA must be . If they co-elute, the MS quantitation will be biased because 5-FQA can produce a minor 173 fragment at high collision energies.
Ion Ratio Stability:
For 4-FQA, the ratio of the quantifier (
173) to the qualifier ( 193) should be consistent () across the calibration range.
Retention Time Order:
On a standard C18 column, verify the elution order: 3-FQA (fastest)
5-FQA4-FQA (slowest). Note: This order can shift on Phenyl-Hexyl columns; run standards to confirm.
References
Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003).[2][8] Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry.
Ncube, E. N., et al. (2014). LC-MS/MS based metabolomics of Artemisia afra. South African Journal of Botany.
Kuhnert, N., et al. (2010).[3] Distinguishing feruloyl quinic acids. Rapid Communications in Mass Spectrometry.
Masike, K., et al. (2017).[3][4] Highlighting mass spectrometric fragmentation differences between hydroxycinnamoyl-quinic acids. Phytochemistry Letters.
Technical Guide: In Vitro Antioxidant Profiling of 4-O-Feruloylquinic Acid
Abstract This Application Note provides a rigorous technical framework for the in vitro assessment of 4-O-Feruloylquinic acid (4-O-FQA), a bioactive quinic acid derivative found in Artemisia, coffee, and various medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note provides a rigorous technical framework for the in vitro assessment of 4-O-Feruloylquinic acid (4-O-FQA), a bioactive quinic acid derivative found in Artemisia, coffee, and various medicinal plants. Unlike generic antioxidant protocols, this guide addresses the specific physicochemical constraints of 4-O-FQA—specifically its susceptibility to acyl migration (isomerization) at neutral pH. We detail optimized protocols for DPPH, FRAP, and ORAC assays, ensuring data integrity by stabilizing the 4-O-regioisomer during analysis.
Introduction & Chemical Basis
4-O-Feruloylquinic acid (4-O-FQA) is an ester formed between quinic acid and ferulic acid. Its antioxidant potency is primarily derived from the feruloyl moiety, which contains a phenolic hydroxyl group ortho to a methoxy group. This structural feature facilitates radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
The Stability Challenge: Acyl Migration
A critical, often overlooked variable in FQA analysis is acyl migration . In aqueous solutions at pH > 6.0, the feruloyl group migrates between the hydroxyl positions of the quinic acid ring, leading to an equilibrium mixture of 3-O-, 4-O-, and 5-O-FQA isomers.
Implication: Standard assay buffers (often pH 7.4) can cause rapid isomerization, invalidating structure-activity relationship (SAR) claims specific to the 4-O-isomer.
Solution: This guide enforces acidic stabilization or organic solvent dominance in all preparation steps to lock the regioisomer in its native state.
Mechanism of Action
The antioxidant capacity of 4-O-FQA operates through two primary pathways:
Direct Radical Scavenging (HAT): The phenolic hydrogen is donated to neutralize free radicals (R•), forming a resonance-stabilized phenoxyl radical.[1] The methoxy group at the C3 position of the feruloyl ring stabilizes this intermediate.
Metal Chelation: The quinic acid moiety, while less active in direct scavenging, contributes to secondary antioxidant effects by chelating transition metals (Fe²⁺/Cu²⁺), thereby inhibiting Fenton-type oxidative reactions.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
Experimental Protocols
DPPH Radical Scavenging Assay
Target: Measures the ability of 4-O-FQA to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).
Mechanism: Mixed HAT/SET.
Protocol:
DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 60 µM). Prepare fresh daily and protect from light.
Sample Preparation: Prepare a dilution series of 4-O-FQA in methanol (Range: 5 – 100 µM).
Reaction:
Add 20 µL of sample/standard to a 96-well microplate.
Add 180 µL of DPPH Working Solution.
Blank: 20 µL Methanol + 180 µL DPPH.
Incubation: Incubate in the dark at room temperature for 30 minutes .
Measurement: Read absorbance at 517 nm .
Calculation:
Report IC50 (concentration required for 50% inhibition).
FRAP (Ferric Reducing Antioxidant Power) Assay
Target: Measures reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ.
Mechanism: SET (Single Electron Transfer).
Advantage: The assay is performed at pH 3.6 , ensuring 4-O-FQA stability.
Protocol:
Reagents:
Acetate Buffer: 300 mM, pH 3.6.
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.
Reaction:
Add 10 µL of 4-O-FQA sample (diluted in water/methanol).
Add 190 µL of FRAP Reagent.
Incubation: 30 minutes at 37°C in the dark.
Measurement: Read absorbance at 593 nm .
Standard Curve: Use FeSO₄·7H₂O (100–2000 µM) to generate a linear calibration curve.
Output: Express results as µM Fe²⁺ equivalents or Trolox Equivalents (TE) .
ORAC (Oxygen Radical Absorbance Capacity) Assay
Target: Scavenging of peroxyl radicals generated by AAPH.
Mechanism: HAT (Hydrogen Atom Transfer). Biologically most relevant.
Protocol:
Buffer: 75 mM Phosphate buffer (pH 7.4).
Critical Note: Since this assay requires pH 7.4, prepare samples immediately before use and keep them on ice to minimize isomerization time.
Reagents:
Fluorescein (Probe): 80 nM final concentration.
AAPH (Generator): 153 mM final concentration (prepare fresh).
Reaction (96-well black plate):
Add 20 µL of 4-O-FQA sample / Trolox standards.
Add 120 µL of Fluorescein solution.
Incubate 15 min at 37°C.
Add 60 µL of AAPH solution to initiate reaction.
Kinetics: Read Fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60–90 minutes until signal decays.
Calculation:
Calculate the Area Under the Curve (AUC).
Report as Trolox Equivalents (µmol TE/g or µmol TE/mol).
Data Visualization & Workflows
Integrated Experimental Workflow
This diagram illustrates the critical path from compound isolation to data generation, emphasizing the stability control points.
Caption: Workflow emphasizing acidic solubilization to prevent acyl migration before assay execution.
Mechanistic Pathway of Feruloyl Scavenging
The following diagram details how the feruloyl moiety stabilizes radicals, the core chemical event measured in these assays.
Caption: Mechanism of Hydrogen Atom Transfer (HAT) where the feruloyl moiety neutralizes free radicals.
Comparative Data Summary
The following table summarizes expected trends for 4-O-FQA compared to common standards, based on structural properties.
Assay
Mechanism
pH Condition
4-O-FQA Activity vs. 5-CQA
Notes
DPPH
HAT / SET
Neutral (MeOH)
Comparable
Activity driven by phenolic OH; ferulic moiety is slightly less active than caffeic (catechol) moiety.
FRAP
SET
Acidic (3.6)
Lower
Caffeoyl groups (di-OH) generally reduce Fe³⁺ more efficiently than Feruloyl (mono-OH/methoxy).
ORAC
HAT
Neutral (7.4)
High
Ferulic derivatives often show superior peroxyl scavenging due to resonance stability.
References
Clifford, M. N. (2000). Chlorogenic acids and other cinnamates – nature, occurrence, dietary burden, absorption and metabolism. Journal of the Science of Food and Agriculture, 80(7), 1033–1043. Link
Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161–2168. Link
Xie, C., & Zhong, D. (2012). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry, 60(36), 9267–9279. Link
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link
Goupy, P., Hugues, M., Boivin, P., & Amiot, M. J. (1999). Antioxidant composition and activity of barley (Hordeum vulgare) and malt extracts and of isolated phenolic compounds. Journal of the Science of Food and Agriculture, 79(12), 1625–1634. Link
Technical Support Center: 4-O-Feruloylquinic Acid (4-FQA) Stability
Ticket ID: FQA-STAB-001 Subject: Preventing degradation and isomerization of 4-FQA during extraction Assigned Specialist: Senior Application Scientist Status: Open Executive Summary You are likely reading this because yo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: FQA-STAB-001
Subject: Preventing degradation and isomerization of 4-FQA during extraction
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary
You are likely reading this because your HPLC chromatograms are showing "ghost peaks" or significantly lower yields of 4-O-feruloylquinic acid (4-FQA) than expected.
The Core Problem: 4-FQA is thermodynamically unstable. Unlike its more robust isomer 5-FQA, the 4-acyl group is prone to acyl migration (intramolecular transesterification). Under neutral pH or elevated temperatures, the feruloyl group physically moves from carbon-4 to carbon-5 or carbon-3 on the quinic acid ring. This is not "degradation" in the sense of destruction, but isomerization , rendering your specific quantification invalid.
This guide provides a Kinetic Lockdown Protocol to freeze this migration and ensure the integrity of your target molecule.
Module 1: The Mechanism of Failure (Isomerization)
To prevent loss, you must understand the enemy. The degradation of 4-FQA is rarely due to bond cleavage (hydrolysis) unless you are using extreme acid/base. It is almost exclusively due to acyl migration .
The Migration Pathway
The quinic acid moiety has free hydroxyl groups adjacent to the ester linkage. In aqueous or protic solvents, especially at pH > 5.0, the neighboring hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the feruloyl ester. This forms a transient ortho-acid intermediate, allowing the feruloyl group to "slide" to the more thermodynamically stable 5-position.
Visualization: The Migration Trap
Figure 1: The Acyl Migration Pathway. The 4-isomer is kinetically favored but thermodynamically unstable, naturally migrating to the 5-isomer (red) unless blocked by acidic conditions (green).
Module 2: The "Kinetic Lockdown" Extraction Protocol
This protocol is designed to minimize Polyphenol Oxidase (PPO) activity and prevent Acyl Migration .
Why Methanol? Higher solvation efficiency for FQAs than ethanol.
Why Formic Acid? Maintains pH ~2.5, protonating the hydroxyls and preventing nucleophilic attack (migration).
Quenching Agent: Liquid Nitrogen (optional but recommended).
Step-by-Step Methodology
Lyophilization (Freeze-Drying):
Do NOT oven dry. Heat + residual moisture = rapid isomerization.
Freeze-dry fresh plant material immediately to remove water (the medium for migration).
Cryogenic Grinding:
Grind the lyophilized tissue to a fine powder.
Pro Tip: If grinding fresh tissue, use liquid nitrogen to keep the sample brittle and below -20°C.
The Acidified Extraction (Critical Step):
Add the Extraction Solvent (pre-chilled to 4°C) to the powder at a ratio of 1:20 (w/v).
Vortex immediately for 30 seconds.
Assisted Extraction (Choose One):
Option A (Ultrasound - UAE): Sonication bath at < 25°C for 15 minutes. Warning: Sonication generates heat. Add ice to the bath water.
Option B (Maceration): Shake in the dark at 4°C for 4 hours.
Clarification:
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Filter supernatant through a 0.22 µm PTFE filter.
Storage:
Analyze immediately. If storage is necessary, store at -80°C. Never store in the autosampler at room temperature for >4 hours.
Module 3: Troubleshooting & Data Analysis
Comparison of Stability Factors
The following table summarizes how different variables impact 4-FQA recovery.
Parameter
Condition
Effect on 4-FQA
Mechanism
pH
Neutral (pH 7)
Critical Loss
Promotes formation of alkoxide ion, triggering migration to 5-FQA.
pH
Acidic (pH 2-3)
Stabilized
Protonation of OH groups inhibits nucleophilic attack.
Temperature
> 40°C
Degradation
Provides activation energy for transesterification.
Solvent
100% Water
High Risk
Water facilitates hydrolysis and migration; PPO is most active.
Solvent
70% MeOH (Acidified)
Optimal
Denatures PPO enzymes; stabilizes ester bond.
Workflow Visualization
Figure 2: The Kinetic Lockdown Workflow. Blue nodes represent physical processing; Green represents chemical stabilization; Yellow represents the extraction event.
Frequently Asked Questions (FAQ)
Q: I see a large peak for 5-FQA but almost no 4-FQA. Did my plant not produce it?A: It is highly likely your plant did produce it, but you converted it during extraction. If you used water or ethanol without acid, or if you used heat (Soxhlet), you forced the 4-FQA to isomerize into the more stable 5-FQA. Repeat the protocol using the "Kinetic Lockdown" method to verify.
Q: Can I use Ethanol instead of Methanol?A: Yes, but Methanol is generally preferred for lower viscosity and better penetration of the cellular matrix for chlorogenic acids. If you must use Ethanol (e.g., for food-grade extracts), ensure it is acidified to pH 2.5.
Q: Why do I need to keep the autosampler cold?A: Even in the vial, acyl migration occurs. At 25°C, significant isomerization can occur within 12-24 hours. Keeping the autosampler at 4°C slows this kinetic process significantly.
Q: Is 4-FQA sensitive to light?A: Yes, like all hydroxycinnamic acids, it can undergo cis-trans isomerization under UV light. Perform extractions in amber glassware or low-light conditions.
References
Clifford, M. N., et al. (2017). "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity." Natural Product Reports. (Authoritative review on the nomenclature and stability of acyl-quinic acids).
Jaiswal, R., & Kuhnert, N. (2010). "Hierarchical scheme for liquid chromatography/multi-stage spectrometric identification of 3,4,5-triacyl chlorogenic acids in green coffee beans." Rapid Communications in Mass Spectrometry. (Details the MS fragmentation patterns distinguishing 4-FQA from 5-FQA).
Narita, Y., & Inouye, K. (2013). "Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions." Journal of Agricultural and Food Chemistry. (Establishes the pH-dependence of acyl migration).
Dawidowicz, A. L., & Typek, R. (2011). "Transformation of chlorogenic acids during the coffee brewing process." European Food Research and Technology. (Provides evidence of temperature-induced isomerization).[1]
Technical Support Center: Extraction Optimization for 4-O-Feruloylquinic Acid (4-FQA)
Executive Summary: The Stability Paradox Extracting 4-O-Feruloylquinic acid (4-FQA) presents a unique "Heisenberg" challenge: the energy required to extract the compound (heat, ultrasound) is often sufficient to destroy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
Extracting 4-O-Feruloylquinic acid (4-FQA) presents a unique "Heisenberg" challenge: the energy required to extract the compound (heat, ultrasound) is often sufficient to destroy it.[1] Unlike its more stable cousin 5-CQA (Chlorogenic acid), 4-FQA is kinetically unstable and prone to acyl migration —a phenomenon where the feruloyl group physically shifts positions on the quinic acid ring, converting your target 4-FQA into 3-FQA or 5-FQA during the extraction process.[1]
This guide moves beyond generic "polyphenol extraction" to address the specific thermodynamic controls required to isolate 4-FQA intact.
Module 1: Solvent System Engineering
Q1: I am seeing high yields with 100% Methanol, but my HPLC chromatograms show "ghost peaks" near my target. What is happening?
A: You are likely generating artifacts and isomers .
Using 100% Methanol (or Ethanol) promotes two detrimental reactions:
Transesterification: In the absence of water, the alcohol solvent attacks the ester linkage, creating methyl-ferulate or methyl-quinate artifacts.[1]
Dehydration: Pure organic solvents can strip structural water, altering the solubility equilibrium and precipitating co-extractives that interfere with chromatography.
The Fix: Switch to a binary aqueous-organic system .
Recommendation: 70% Methanol : 30% Water (v/v).
Why: The feruloyl moiety is hydrophobic (requires organic solvent), while the quinic acid core is hydrophilic (requires water). The 70:30 ratio sits at the polarity "sweet spot" (approx. dielectric constant
), maximizing solubility while suppressing transesterification.
Q2: My 4-FQA peak area decreases over time in the autosampler. How do I stop this?
A: This is a pH-driven acyl migration issue.[1]
At neutral or slightly alkaline pH (common in raw leaf extracts due to dissolved minerals), the hydroxyl groups on the quinic acid ring deprotonate. The resulting alkoxide ion attacks the carbonyl carbon of the feruloyl group, causing it to "hop" to the adjacent carbon (e.g., 4-FQA
5-FQA).
The Fix:Acidify the solvent immediately.
Protocol: Add 0.5% to 1.0% Formic Acid to your extraction solvent.
Mechanism: Acidification keeps the quinic acid hydroxyls protonated (
), preventing the formation of the nucleophilic alkoxide () required for migration.[1]
Target pH: Maintain extract pH
.
Module 2: Troubleshooting & Optimization Data
Table 1: Solvent Performance Matrix for 4-FQA Recovery
Solvent System
Extraction Yield (Relative)
Stability (Isomerization)
Artifact Formation
Verdict
100% Methanol
Moderate
Low
High (Methyl esters)
Avoid
50% Ethanol (aq)
High
Moderate
Low
Good for food grade, but lower selectivity.
70% MeOH + 0.1% HCl
High
Low (Hydrolysis risk)
Low
Risky. HCl is too strong; causes hydrolysis.
70% MeOH + 1% Formic
Optimal
High
Negligible
Recommended Standard.
Module 3: The Optimized Protocol (Step-by-Step)
Objective: Isolate 4-FQA from Eucommia ulmoides (or similar foliage) with <5% isomerization.
Filtration: 0.22 µm PTFE filter (Nylon filters can bind phenolics).
Storage: Analyze immediately or store at -80°C. Never store in the autosampler (>4°C) for >12 hours.
Module 4: Process Visualization
The following diagram illustrates the critical decision pathways and chemical risks during the extraction workflow.
Caption: Workflow logic for 4-FQA extraction highlighting the critical impact of solvent acidification on preventing isomerization failure modes.
References
Li, X., et al. (2024). Optimization of extraction conditions for the extraction of phenolic compounds from Moringa oleifera leaves. ResearchGate. Link
BenchChem Technical Support. (2025). Application Note: A Protocol for the Preparative Isolation of 5-Feruloylquinic Acid Isomers. BenchChem. Link
Xue, Y., et al. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound. National Institutes of Health (PMC). Link
TargetMol. (2024). 4-O-Feruloylquinic acid Chemical Properties and Stability. TargetMol. Link
Kuhnert, N., et al. (2017).[2] Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. Royal Society of Chemistry (Natural Product Reports). Link
Liu, W., et al. (2020).[3] Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves. MDPI (Molecules). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: FQA-STAB-001
Department: Application Science & Analytical Standards
Subject: Troubleshooting Stability, Isomerization, and pH-Dependent Degradation
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Silent" Instability
Welcome to the technical support center. If you are working with 4-O-Feruloylquinic acid (4-FQA) , you are handling a "kinetic isomer." Unlike the thermodynamically more stable 5-acyl isomers (like the classic chlorogenic acid), 4-FQA is highly prone to acyl migration .
In aqueous solution, the ester bond at the C4 position of the quinic acid ring is not static. Under specific pH conditions, it will migrate to the C3 or C5 positions, or hydrolyze completely. This guide provides the mechanistic understanding and protocols required to maintain the integrity of your standard.
Core Mechanism: Why is your compound changing?
The instability of 4-FQA is driven by two primary mechanisms, heavily influenced by pH:
Acyl Migration (Isomerization): This is an intramolecular transesterification. The vicinal hydroxyl groups on the quinic acid ring attack the ester carbonyl at C4, causing the feruloyl group to "hop" to neighboring carbons (C3 or C5). This occurs rapidly at pH > 6.0 .
Alkaline Hydrolysis: At pH > 8.0 , hydroxide ions attack the ester bond, cleaving the molecule into Ferulic Acid and Quinic Acid.
Photo-Isomerization: UV light causes the double bond on the feruloyl side chain to flip from trans (natural) to cis.
Visualization: The Degradation & Migration Pathway
The following diagram illustrates the chemical fate of 4-FQA in solution.
Figure 1: Reaction pathways for 4-FQA. Blue indicates the target; Yellow indicates migration isomers; Red indicates irreversible degradation.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see extra peaks in my HPLC chromatogram."
Diagnosis: Acyl Migration.[1][2]
The Scenario: You prepared a pure standard of 4-FQA in water or methanol. After 4 hours in the autosampler, you see new peaks emerging at different retention times, but the UV spectrum is identical.
Technical Explanation: The 4-position is kinetically unstable. In non-acidified protic solvents (like water or methanol), the feruloyl group migrates to the 3- and 5-positions to reach thermodynamic equilibrium. This happens even faster if the autosampler is not cooled.
Corrective Action:
Acidify Solvents: Always maintain pH < 3.0. Add 0.1% Formic Acid or Acetic Acid to all solvents.
Avoid Pure Methanol: Methanolysis can occur. Use acidified Water:Acetonitrile mixtures for storage.
Issue 2: "My solution turned from clear to yellow/brown."
Diagnosis: Alkaline Hydrolysis & Oxidation.
The Scenario: You attempted to adjust the pH to 7.4 (physiological pH) for a cell culture assay. Within minutes, the solution yellowed.
Technical Explanation: At pH > 7.0, the phenolic proton is removed, leading to the formation of quinones (oxidation) and rapid ester hydrolysis. 4-FQA half-life at pH 8.0 is often less than 20 minutes.
Corrective Action:
Prepare Fresh: For physiological assays, prepare the stock in DMSO (acidified) and spike into the buffer immediately before use.
Use Antioxidants: Co-incubation with Ascorbic Acid or Sodium Metabisulfite can retard the oxidative yellowing, though it won't stop hydrolysis.
Issue 3: "My peaks are splitting or broadening."
Diagnosis: Cis-Trans Photo-isomerization.[3][4][5][6]
The Scenario: The sample was left on the benchtop under fluorescent lights or near a window.
Technical Explanation: The double bond in the ferulic acid moiety absorbs UV/Blue light. The natural trans isomer converts to the cis isomer, which has a slightly different polarity and retention time.
Corrective Action:
Amber Glass: strictly use amber vials.
Minimize Exposure: Wrap columns and tubing in foil if the run time is long.
Stability Data & Protocols
Comparative pH Stability Table
The following data approximates the half-life (
) of mono-acyl quinic acids in aqueous solution at 25°C.
pH Condition
Estimated
Dominant Reaction
Recommendation
pH 2.0 - 3.0
> 3 Months
Minimal
Ideal Storage
pH 5.0
~ 48 Hours
Slow Isomerization (to 3/5-FQA)
Limit exposure
pH 7.0
< 2 Hours
Rapid Isomerization
Critical Failure Point
pH 8.5
< 20 Minutes
Hydrolysis (Irreversible)
Avoid completely
Protocol: Validated Stability Assay
Use this protocol to verify the integrity of your 4-FQA stock.
Buffer B: 0.1% Formic Acid in Water (Control condition)
Stop Solution: 5% Formic Acid in Methanol
Workflow:
Preparation: Prepare a 1 mM stock of 4-FQA in DMSO.
Spike: Add 10 µL of stock to 990 µL of Buffer A and Buffer B (separate vials).
Incubation: Incubate at 25°C.
Sampling: At T=0, T=30min, T=60min, remove 100 µL.
Quench: Immediately add 100 µL of Stop Solution to the aliquot to freeze the reaction.
Analysis: Inject onto HPLC-UV (320 nm).
Pass Criteria: Buffer B shows >98% original peak area.
Fail Criteria: Buffer A shows emergence of peaks at relative retention times (RRT) of ~0.9 (3-FQA) and ~1.1 (5-FQA).
Workflow Visualization: Troubleshooting Decision Tree
Figure 2: Decision tree for identifying degradation products during LC-MS/HPLC analysis.
References
Xue, M., et al. (2016). Comparative stability of caffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry.
Narita, Y., & Inouye, K. (2013).[7] Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry.
Deshpande, S., et al. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry.
Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acid in aqueous solutions. Food Chemistry.
Frank, O., et al. (2007). Kinetics of the trans-cis isomerization of ferulic acid and its ester derivatives. Journal of Agricultural and Food Chemistry.
Selecting the best internal standard for 4-O-Feruloylquinic acid quantification
Technical Support Center: Quantification of 4-O-Feruloylquinic Acid Guide Topic: Selecting and Validating the Optimal Internal Standard for LC-MS/MS Analysis Introduction Accurate quantification of bioactive compounds su...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quantification of 4-O-Feruloylquinic Acid
Guide Topic: Selecting and Validating the Optimal Internal Standard for LC-MS/MS Analysis
Introduction
Accurate quantification of bioactive compounds such as 4-O-Feruloylquinic acid is paramount in pharmaceutical development, natural product research, and clinical science. The inherent variability in sample preparation, injection volumes, and mass spectrometer response—particularly ion suppression or enhancement from complex biological matrices—necessitates the use of an internal standard (IS). An appropriate IS co-analyzed with the target analyte normalizes these variations, ensuring the precision, accuracy, and reliability of the analytical data.
This guide provides a comprehensive framework for researchers and scientists to select, troubleshoot, and validate an internal standard for the robust quantification of 4-O-Feruloylquinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it indispensable for quantifying 4-O-Feruloylquinic acid?
An internal standard is a compound of known concentration added to every sample, calibrant, and quality control (QC) sample prior to sample processing.[1] Its purpose is to mimic the analyte (4-O-Feruloylquinic acid) throughout the analytical workflow. By calculating the ratio of the analyte's response to the IS's response, we can correct for procedural inconsistencies. This is crucial because:
It Corrects for Sample Preparation Losses: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the IS.
It Normalizes Injection Volume Variability: Minor differences in the volume injected into the LC-MS system affect both the analyte and the IS equally.
It Compensates for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) contain endogenous compounds that can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. A well-chosen IS experiences the same matrix effects, ensuring the analyte/IS ratio remains constant and reflective of the true concentration.
Q2: What defines an ideal internal standard for an LC-MS/MS assay?
The "gold standard" is a stable isotope-labeled (SIL) version of the analyte.[2][3] SILs have nearly identical physicochemical properties, ensuring they behave the same way during extraction and chromatography. Because they differ in mass, the mass spectrometer can distinguish them from the analyte. When a SIL-IS is not available, a structural analogue is used. The key characteristics include:
Structural Similarity: The IS should have a chemical structure closely related to the analyte.[2]
Similar Physicochemical Properties: This includes comparable extraction recovery, chromatographic retention, and ionization efficiency.
Mass Difference: The IS must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer.
Chromatographic Resolution: A structural analogue IS should be chromatographically resolved from the analyte to prevent isobaric interference. A SIL-IS, however, is expected to co-elute.
Purity and Stability: The IS must be highly pure, free of the analyte, and stable in solution and throughout the analytical process.
Non-Endogenous: The IS must not be naturally present in the study samples.
Q3: Is a stable isotope-labeled (SIL) 4-O-Feruloylquinic acid commercially available?
As of early 2026, a dedicated, commercially available stable isotope-labeled 4-O-Feruloylquinic acid (e.g., 4-O-Feruloylquinic acid-d₃ or -¹³C₃) is not readily found in major supplier catalogs. While custom synthesis is an option, it can be costly and time-consuming. Therefore, the selection of a suitable structural analogue is often the most practical approach.
Q4: If a SIL-IS is unavailable, what are the most promising structural analogues for 4-O-Feruloylquinic acid?
The primary candidates are other phenolic acids that share structural motifs with the analyte. The goal is to find a compound that mimics the ester linkage between a hydroxycinnamic acid and quinic acid, or at least shares the core ferulic acid structure. Top candidates include:
Positional Isomers: 3-O-Feruloylquinic acid or 5-O-Feruloylquinic acid.[4] These are the closest possible analogues but require excellent chromatographic separation to be viable. Their fragmentation patterns in MS/MS can be similar, necessitating careful optimization.[5][6]
Related Hydroxycinnamic Acids: Ferulic acid, Sinapic acid, or Caffeic acid.[7][8][9][10] These compounds share the core phenylpropanoid structure. Sinapic acid, with its two methoxy groups, is structurally very similar to the feruloyl moiety.[11][12][13][14]
Structurally Similar but Chromatographically Distinct Compounds: Syringic acid has been successfully used as an IS for the analysis of phenolic compounds in plant matrices.[7] Its structure is related, but it typically has a different retention time, which is advantageous for avoiding interference.
Section 2: Troubleshooting Guide
Problem Encountered
Potential Root Causes & Explanation
Recommended Corrective Actions
High Variability in IS Peak Area (>15-20% RSD) Across a Run
1. Inconsistent IS Spiking: The pipette used to add the IS may be inaccurate or used improperly. 2. IS Instability: The IS may be degrading in the sample matrix or autosampler over the course of the run. 3. Differential Matrix Effects: The IS may not be tracking the analyte perfectly, and severe, sample-specific matrix effects are impacting its signal more than the analyte's.
1. Verify pipette calibration. Ensure the IS is added consistently and vortexed immediately. 2. Perform stability tests (e.g., bench-top, autosampler stability) for the IS in the processed matrix. 3. Re-evaluate the choice of IS. Consider an analogue that is structurally more similar or investigate ways to improve sample cleanup to reduce matrix effects.
Analyte Detected in Blank Samples (Matrix + IS only)
1. IS Contamination: The IS reference material may contain the analyte as an impurity. This is a common issue, especially with non-SIL standards. 2. System Carryover: Residual analyte from a high-concentration sample may be carried over into the subsequent injection.
1. Analyze a high-concentration solution of the IS alone. The analyte peak area should be less than 20% of the analyte peak area at the Lower Limit of Quantification (LLOQ). 2. Optimize the LC wash method between injections. Use a stronger solvent or increase the wash volume/time. Inject a series of blank samples after the highest calibrator to assess carryover.
Poor Correlation Between Analyte and IS Response
1. Divergent Physicochemical Properties: The chosen structural analogue may have different extraction efficiency or ionization properties compared to 4-O-Feruloylquinic acid. 2. Metabolic Instability: One compound may be degrading faster than the other during sample incubation or processing.
1. Conduct a thorough IS evaluation as described in Protocol 3.1. Compare extraction recovery and matrix effects side-by-side. 2. Perform stability assessments for both the analyte and the IS under various conditions (e.g., temperature, pH, time).
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Systematic Selection of a Structural Analogue IS
This protocol outlines a systematic, data-driven approach to selecting the best structural analogue when a SIL-IS is unavailable.[15]
Objective: To identify a structural analogue that exhibits parallel behavior to 4-O-Feruloylquinic acid in terms of extraction, chromatography, and mass spectrometric response.
Step 1: Candidate Identification & Procurement
Based on the recommendations in FAQ Q4, procure high-purity reference standards (>98%) for 3-5 potential candidates (e.g., 3-O-Feruloylquinic acid, Sinapic acid, Syringic acid).[16][17][18][19][20]
Prepare individual stock solutions of each candidate and 4-O-Feruloylquinic acid in a suitable solvent like DMSO or methanol.[17]
Step 2: Initial Chromatographic & MS Screening
Develop a preliminary LC-MS/MS method capable of separating all candidates from the analyte and from each other.
Optimize MS parameters (e.g., precursor/product ion transitions, collision energy) for each compound in both positive and negative ionization modes to determine the most sensitive and specific detection method. 4-O-Feruloylquinic acid and its analogues generally ionize well in negative mode.[5]
Inject a mix of all compounds to confirm retention times and ensure no isobaric interferences exist at the analyte's retention time.
Set A (Neat Solution): Spike analyte and all IS candidates into the final reconstitution solvent.
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS candidates into the final extract.
Set C (Pre-Extraction Spike): Spike the analyte and IS candidates into the blank biological matrix before starting the extraction procedure.
Analyze all samples and calculate the following:
Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
.
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
.
Selection: Choose the IS candidate whose Extraction Recovery and Matrix Effect values most closely match those of 4-O-Feruloylquinic acid. An ideal analogue will show parallel behavior, even if the absolute values are not identical.
Protocol 3.2: Validation of the Chosen Internal Standard
Once a primary candidate is selected, its suitability must be rigorously validated according to regulatory guidelines.
Objective: To confirm that the chosen IS is fit for purpose and will ensure the accuracy and precision of the quantitative method.
Step 1: Purity and Identity Confirmation
Obtain the Certificate of Analysis (CoA) for the IS.
Confirm its identity and purity using an independent method if necessary (e.g., high-resolution MS, NMR).
Step 2: Cross-Talk and Interference Assessment
Analyte -> IS Channel: Analyze a sample containing only the analyte at the Upper Limit of Quantification (ULOQ). The response in the IS's MRM channel should be negligible (e.g., <0.1% of the IS response).
IS -> Analyte Channel: Analyze a sample containing only the IS at its working concentration. The response in the analyte's MRM channel should be insignificant (e.g., <5% of the LLOQ response).
Step 3: IS Response Consistency
Process a full analytical batch (calibrators, QCs, and at least 20 different matrix samples).
Calculate the Relative Standard Deviation (RSD) of the IS peak area across all samples (excluding blanks). The RSD should ideally be within 15-20%, demonstrating consistent recovery and minimal differential matrix effects.
Step 4: Integration into Full Method Validation
Use the selected IS to perform the full bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, dilution integrity, and stability as per FDA or other relevant guidelines. The performance of the method during these tests is the ultimate confirmation of the IS's suitability.
Section 4: Data Presentation & Visualization
Table 1: Physicochemical Properties of 4-O-Feruloylquinic Acid
Table 2: Comparative Analysis of Potential Structural Analogue Internal Standards
Internal Standard
Structure
Molecular Weight ( g/mol )
Rationale for Selection (Pros)
Key Considerations (Cons)
3-O-Feruloylquinic acid
C₁₇H₂₀O₉
368.34
Highest structural similarity; likely to have very similar extraction recovery and matrix effects.
Very close retention time requires a highly efficient chromatographic method for resolution. Potential for shared MS/MS fragments.[5]
Sinapic Acid
C₁₁H₁₂O₅
224.21
Shares the core hydroxycinnamic acid structure with two methoxy groups, closely mimicking the feruloyl moiety's electronics.[11][12][13][14] Good commercial availability.
Lacks the quinic acid moiety, which will significantly alter its polarity and retention time. Extraction recovery may differ.
Ferulic Acid
C₁₀H₁₀O₄
194.18
Represents the core hydroxycinnamic acid portion of the analyte. Widely available and well-characterized.[7][8][9][10][21][22]
Lacks the quinic acid moiety, leading to different polarity, retention, and potentially different extraction behavior.
Syringic Acid
C₉H₁₀O₅
198.17
Structurally related phenolic acid. Different core structure (benzoic vs. cinnamic) ensures good chromatographic separation. Has been used as an IS for phenolics.[7][9][21]
The difference in structure may lead to divergent behavior during extraction and ionization, which must be carefully evaluated.
Mandatory Visualizations
Caption: Logical diagram illustrating how an internal standard corrects for variability.
Caption: Workflow for selecting the optimal internal standard for 4-O-Feruloylquinic acid.
Section 5: References
Gao, Y., et al. (2024). Effects of different processing methods on phenolic compounds in flaxseed meal. Food Chemistry, 459, 139978.
Kuhnert, N., et al. (2010). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1587-1594.
Bursal, E., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013.
ResearchGate. (n.d.). The chemical structures of the 19 analytes and the internal standards. Retrieved February 6, 2026, from [Link]
Rahman, M. M., et al. (2018). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2018, 1243803.
Olkowski, A. A., et al. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 11(52), 53-56.
Kuhnert, N., et al. (2010). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry. PubMed. Retrieved February 6, 2026, from [Link]
Liu, Y., et al. (2023). Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai. Molecules, 28(20), 7087.
Hime, G. W., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 419-428.
Gouvinhas, I., et al. (2020). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Chemistry, 8, 563.
PubChem. (n.d.). 4-O-Feruloylquinic acid. Retrieved February 6, 2026, from [Link]
The Good Scents Company. (n.d.). sinapinic acid. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). (A) 3D spectrum for a standard solution of phenolic compounds. Retrieved February 6, 2026, from [Link]
Andreasen, M. F., et al. (2000). Content of phenolic acids and ferulic acid dehydrodimers in 17 rye (Secale cereale L.) varieties. Journal of Agricultural and Food Chemistry, 48(7), 2837-2842.
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Sinapinic acid. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). The structures of analytical compounds and internal standards. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 3-O-Feruloylquinic acid. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS? Retrieved February 6, 2026, from [Link]
Rather, M. A., et al. (2025). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks, 15(2), 249-254.
Li, L., et al. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Glycobiology, 33(5), 368-379.
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]
🟢 Ticket #1: "My 4-FQA peak is merging with other isomers. How do I separate them?"
Diagnosis:
The primary challenge with 4-O-feruloylquinic acid (4-FQA) is its structural similarity to its regioisomers, 3-FQA and 5-FQA. Standard C18 columns often fail to resolve these fully, leading to "shouldering" peaks that compromise quantitation accuracy.
Technical Solution:
You must exploit the subtle hydrophobicity differences caused by the acyl migration position. While C18 is the workhorse, Pentafluorophenyl (PFP) or C18-PFP hybrid phases offer superior selectivity for positional isomers due to pi-pi interactions with the aromatic feruloyl moiety.
Figure 1: Decision tree for optimizing chromatographic separation of FQA isomers.
🟢 Ticket #2: "My QC samples are failing stability. Is 4-FQA degrading?"
Diagnosis:
You are likely witnessing acyl migration , not just degradation. At neutral or physiological pH (pH 7.4), 4-FQA thermodynamically rearranges into the more stable 3-FQA or 5-FQA isomers. This "disappearance" of 4-FQA causes negative bias in accuracy, while "appearance" of other isomers causes positive bias if they are co-measured.
Technical Solution:
Acidification is mandatory immediately upon sample collection.
Validated Stabilization Protocol
Collection: Collect blood/matrix into tubes pre-filled with acidic stabilizer.
Acidification: Target final pH < 4.0.
Reagent: 5% Formic Acid or 0.1M Citric Acid.
Volume: Add 10 µL of 50% Formic Acid per 1 mL of plasma immediately.
Temperature: Process on ice (4°C). Never thaw samples in a water bath; use an ice bath.
Sample Preparation Workflow (Graphviz)
Figure 2: Sample preparation workflow emphasizing pH control to prevent acyl migration.
🟢 Ticket #3: "I see a peak for 4-FQA in blank matrix. Is it carryover?"
Diagnosis:
If the retention time matches exactly, it could be carryover. However, in complex matrices (especially plant-based or dietary studies), it is often isobaric interference from other chlorogenic acids. 4-FQA (m/z 367) shares the same precursor mass as 3-FQA and 5-FQA.
Technical Solution:
Use Diagnostic Fragment Ions to prove selectivity.
4-FQA typically yields a base peak at m/z 173 (dehydrated quinic acid moiety) due to the specific C4-acylation weakening the bond.
3-FQA and 5-FQA typically yield base peaks at m/z 193 (ferulic acid) or m/z 191 (quinic acid).
MRM Transition Table for Selectivity
Analyte
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
Differentiator
4-FQA
367.1 [M-H]⁻
173.0
193.0
25
Base peak at 173
3-FQA
367.1 [M-H]⁻
193.0
191.0
22
Ratio 193 > 173
5-FQA
367.1 [M-H]⁻
191.0
193.0
22
Base peak at 191
IS (FQA-d3)
370.1 [M-H]⁻
173.0
193.0
25
Co-elutes with 4-FQA
Critical Note: You must inject individual standards of 3-, 4-, and 5-FQA during validation to establish the retention time and fragmentation ratio for your specific instrument.
🟢 Ticket #4: "How do I calculate Matrix Effect vs. Recovery according to FDA guidelines?"
Diagnosis:
Confusion often arises between "Extraction Recovery" (process efficiency) and "Matrix Effect" (ion suppression/enhancement). FDA 2018 and ICH M10 guidelines require these to be distinct.
Technical Solution:
Perform the "Post-Extraction Spike" experiment.
Experimental Design:
Set A (Neat): Standard in solvent (mobile phase).
Set B (Post-Spike): Extract blank matrix, then spike standard into the extract.
Set C (Pre-Spike): Spike standard into matrix, then extract.
Troubleshooting: If ME is < 80%, switch from Protein Precipitation to Solid Phase Extraction (SPE) or dilute the sample.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Clifford, M. N., et al. (2003). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry. Link (Provides foundational MS fragmentation rules for chlorogenic acid isomers).
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Link
Xue, M., et al. (2016). Comparative study on the stability of mono-caffeoylquinic acids. Food Chemistry.
Jaiswal, R., & Kuhnert, N. (2010). Hierarchical scheme for liquid chromatography/multi-stage spectrometric identification of chlorogenic acids. Rapid Communications in Mass Spectrometry. Link
4-O-Feruloylquinic Acid vs. 5-Caffeoylquinic Acid: Structural Stability and Bioavailability Profiles
Executive Summary The Bottom Line: While 5-Caffeoylquinic acid (5-CQA) —commonly known as Chlorogenic Acid—remains the gold standard for in vitro antioxidant capacity due to its catechol moiety, 4-O-Feruloylquinic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: While 5-Caffeoylquinic acid (5-CQA) —commonly known as Chlorogenic Acid—remains the gold standard for in vitro antioxidant capacity due to its catechol moiety, 4-O-Feruloylquinic acid (4-FQA) represents a critical metabolic evolution. 4-FQA exhibits superior lipophilicity and metabolic stability, often serving as a downstream active metabolite that persists longer in plasma.
For drug development professionals, the choice between these two hinges on the target: select 5-CQA for direct gastrointestinal radical scavenging; select 4-FQA (or its precursors) for systemic anti-inflammatory targets where membrane permeability and resistance to rapid hydrolysis are required.
Chemical Architecture & Structure-Activity Relationship (SAR)
The distinct biological profiles of these two compounds stem from two structural variations: the phenolic substitution pattern (Caffeoyl vs. Feruloyl) and the esterification position on the quinic acid core (5- vs. 4-).
) in 4-FQA blocks one of the hydroxyl sites used for radical scavenging.
5-CQA: The catechol group allows for the formation of an o-quinone, making it an exceptional electron donor.
4-FQA: The methoxy group provides steric hindrance and increases lipophilicity. This allows 4-FQA to penetrate the lipid bilayer of cells more effectively than 5-CQA, potentially exerting greater intracellular effects despite lower total antioxidant capacity (TAC).
Pathway Visualization: Metabolic Interconversion
The following diagram illustrates the biological relationship between these compounds, specifically how CQA is methylated by Catechol-O-Methyltransferase (COMT) to form FQA derivatives in vivo.
Figure 1: Metabolic conversion of CQA to FQA via Catechol-O-Methyltransferase (COMT), highlighting the shift from antioxidant potency to metabolic stability.
Comparative Bioactivity & Pharmacokinetics
Antioxidant Potency
In standard assays (DPPH, ABTS), 5-CQA consistently outperforms 4-FQA. The IC50 of 5-CQA is typically 1.5–2x lower (better) than feruloyl derivatives due to the catechol moiety's ability to stabilize radicals via intramolecular hydrogen bonding.
Pharmacokinetics (ADME)
This is where 4-FQA gains relevance.
Absorption: The methoxy group in the feruloyl moiety increases lipophilicity. Studies suggest ferulic acid derivatives have higher passive diffusion rates across Caco-2 monolayers compared to caffeic acid derivatives.
Metabolic Fate: When 5-CQA is ingested, it is extensively hydrolyzed by gut esterases into caffeic acid and quinic acid. However, a fraction is absorbed intact or methylated to feruloylquinic acids.
Circulation: Feruloylquinic acids (including 4-FQA) are often detected as major plasma metabolites post-ingestion of coffee or artichoke extracts, persisting longer than the parent CQA.
Anti-Inflammatory Mechanism
Both compounds inhibit the NF-
B pathway, but 4-FQA shows specific potency in inhibiting Xanthine Oxidase (XO) , a key enzyme in purine metabolism and oxidative stress generation.
Experimental Protocols
A. Isomer Distinction via LC-MS/MS (The "Diagnostic Ion" Protocol)
Challenge: Distinguishing 4-FQA from 3-FQA and 5-FQA is notoriously difficult because they are isobaric (same mass).
Solution: You must use Tandem Mass Spectrometry (
) fragmentation patterns. The "Clifford Rules" (Hierarchical Scheme) are the industry standard for identification without authentic standards for every isomer.
Protocol:
Instrument: Triple Quadrupole or Q-TOF MS.
Mode: Negative Ionization (ESI-).
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile.
Fragmentation Logic (The 4-Acyl Signature):
Parent Ion:
367 .
Diagnostic Step: Look at the
Base Peak (100% intensity fragment).
Isomer
Base Peak ()
Secondary Ions
Mechanism
3-FQA
193 (Ferulic Acid)
191
Easy cleavage of ester at C3.
4-FQA
173
193, 135
Dehydration of Quinic Acid moiety.
5-FQA
191 (Quinic Acid)
193
Standard ester cleavage.
Why this works: The C4-hydroxyl group on the quinic acid ring is involved in a specific intramolecular interaction that favors the elimination of water (dehydration) yielding the
173 ion (dehydrated quinic acid) as the dominant fragment only when the acyl group is at position 4.
B. Extraction & Purification Workflow
To isolate 4-FQA specifically (often a minor component compared to 5-CQA), a fractionation step is required.
Figure 2: Isolation workflow emphasizing the SPE fractionation step required to enrich feruloyl isomers before preparative HPLC.
References
Clifford, M. N., et al. (2003).[1] "Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn." Journal of Agricultural and Food Chemistry. (Note: Establishes the fragmentation rules for quinic acid derivatives).
Stalmach, A., et al. (2010). "Bioavailability of chlorogenic acids following acute ingestion of coffee by humans with an ileostomy." Archives of Biochemistry and Biophysics. (Demonstrates FQA as a metabolite).
Jaiswal, R., et al. (2010). "How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Definitive guide on MS differentiation).
Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.
Gómez-Ruiz, J. A., et al. (2007). "Antioxidant activity of roasted coffee residues." Journal of Agricultural and Food Chemistry. (Comparative stability of CQAs vs FQAs).
Validation of 4-O-Feruloylquinic Acid (4-FQA) as a Biomarker for Coffee Consumption
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary While caffeine has long served as a proxy for coffee intake, its ubiquity in other bev...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While caffeine has long served as a proxy for coffee intake, its ubiquity in other beverages (tea, energy drinks) renders it a non-specific biomarker. 4-O-Feruloylquinic acid (4-FQA) , a specific isomer of the chlorogenic acid family, has emerged as a superior candidate for objective dietary assessment. This guide validates 4-FQA through mechanistic grounding, comparative performance metrics, and a self-validating LC-MS/MS protocol.
Comparative Analysis: 4-FQA vs. Established Alternatives
The following table contrasts 4-FQA with traditional biomarkers. Note that while Trigonelline is highly specific, FQAs (feruloylquinic acids) offer a direct link to the phenolic metabolic pathway, which is often the subject of health-outcome studies.
Feature
4-O-Feruloylquinic Acid (4-FQA)
Caffeine
Trigonelline
Atractyligenin
Specificity
High (Primary source: Coffee; minor: some fruits)
Low (Tea, soda, chocolate, meds)
Very High (Almost exclusive to coffee)
High (Specific to Coffea genus)
Half-Life
Short-Medium (Metabolites persist 24h+)
Variable (3-7h, CYP1A2 dependent)
Medium (Excreted largely unchanged)
Long (Metabolites persist >24h)
Metabolic Stability
Moderate (Metabolized to sulfates/glucuronides)
Low (Extensive metabolism)
High (Stable urinary excretion)
High (Stable glycosides)
Analytical Challenge
High (Requires isomer separation from 3- & 5-FQA)
Low (Simple HPLC/UV or MS)
Moderate (HILIC column often needed)
High (Requires sensitive MS)
Primary Utility
Polyphenol intake correlation
Acute exposure check
Volume of intake estimation
Strict compliance monitoring
Expert Insight: 4-FQA is particularly valuable not just as a marker of intake, but as a marker of bioactive exposure. Unlike trigonelline (an alkaloid), 4-FQA represents the chlorogenic acid fraction, which is responsible for many of coffee's antioxidant and metabolic benefits.
Mechanistic Validation: The Pathway
Understanding the origin of 4-FQA is crucial for validation. It is present in green coffee beans but also significantly impacted by roasting, where isomerization occurs.
Figure 1: Metabolic trajectory of Feruloylquinic Acids. Note that roasting induces acyl migration, enriching the 4-FQA isomer profile compared to green beans.
Gradient: Slow ramp from 5% B to 30% B over 10 minutes to resolve isomers.
C. Mass Spectrometry (MRM Mode)
The differentiation of FQA isomers relies on retention time and specific hierarchical fragmentation (MS³ or specific MRM ratios).
Analyte
Precursor Ion ()
Quantifier Ion ()
Qualifier Ion ()
Retention Order (Typical)
4-O-Feruloylquinic Acid
367.1
173.0 (Quinic acid - H₂O)
193.0 (Ferulic acid)
2nd (between 3- and 5-FQA)
3-O-Feruloylquinic Acid
367.1
193.0
191.0
1st
5-O-Feruloylquinic Acid
367.1
191.0 (Quinic acid)
193.0
3rd
Critical Validation Step (Clifford’s Rule): For 4-acyl isomers (like 4-FQA), the MS/MS spectrum in negative mode is dominated by the dehydrated quinic acid ion at m/z 173 . If your peak at m/z 367 yields m/z 191 as the base peak, it is likely the 5-isomer, not the 4-isomer.
Performance Metrics
Data derived from controlled intervention studies (e.g., NU-AGE study, Am J Clin Nutr) validates the efficacy of FQAs.
Metric
Value
Notes
ROC AUC
> 0.94
For Feruloylquinic acid glucuronide (major metabolite of 4-FQA).[2]
Sensitivity
High
Detectable after single cup (approx. 100mg caffeine equivalent).
Specificity
Moderate-High
Differentiates coffee from tea/cocoa. Minor interference from heavy fruit intake (e.g., plums), but levels in coffee are orders of magnitude higher.
Correlation (r)
0.60 - 0.81
Correlation with self-reported coffee intake (FFQ).
Analytical Workflow Diagram
Figure 2: Analytical workflow for the quantification of 4-FQA. The "Isomer Confirmation" step is the critical quality gate.
References
Clifford, M. N., et al. (2006). "Characterization by LC-MSn of four new classes of chlorogenic acids in green coffee beans." Journal of Agricultural and Food Chemistry. Link
Rothwell, J. A., et al. (2018). "Biomarkers of intake for coffee, tea, and sweetened beverages."[3] Genes & Nutrition. Link
Lang, R., et al. (2013). "Quantitative studies on roasting behavior of chlorogenic acids." Journal of Agricultural and Food Chemistry. Link
Mulei, E., et al. (2021). "Combined Urinary Biomarkers to Assess Coffee Intake Using Untargeted Metabolomics." Journal of Agricultural and Food Chemistry. Link
Stalmach, A., et al. (2009). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans." Drug Metabolism and Disposition. Link
Comparative Profiling of 4-O-Feruloylquinic Acid in Coffea Species: Stability, Isomerization, and Quantification
Executive Summary 4-O-Feruloylquinic acid (4-FQA) is a minor but pharmacologically significant isomer of the chlorogenic acid (CGA) family. While often overshadowed by the abundant 5-O-caffeoylquinic acid (5-CQA), 4-FQA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-O-Feruloylquinic acid (4-FQA) is a minor but pharmacologically significant isomer of the chlorogenic acid (CGA) family. While often overshadowed by the abundant 5-O-caffeoylquinic acid (5-CQA), 4-FQA exhibits distinct bioavailability and stability profiles critical for drug development targeting oxidative stress and metabolic regulation.
This guide provides a comparative analysis of 4-FQA content in Coffea arabica (Arabica) and Coffea canephora (Robusta), detailing the impact of thermal processing (roasting) on its concentration. We present a validated LC-MS/MS protocol for the specific isolation of the 4-isomer, addressing the common analytical challenge of acyl migration.
Key Findings:
Source Superiority: Green Robusta beans contain approximately 1.5–2.5x higher concentrations of total feruloylquinic acids compared to Arabica.
Thermal Dynamics: Unlike stable alkaloids (caffeine), 4-FQA undergoes significant acyl migration during roasting. Its concentration initially increases in light roasts (due to isomerization from 5-FQA) before degrading into lactones (4-FQL) in dark roasts.
Analytical Criticality: Accurate quantification requires strict pH control during extraction to prevent artificial isomerization.
Introduction: The Chemical Context
Chlorogenic acids (CGAs) are esters formed between quinic acid and hydroxycinnamic acids. 4-FQA is a mono-ester of ferulic acid and quinic acid attached at the hydroxyl group of carbon 4.
Why 4-FQA Matters in Drug Development
While 5-CQA is the most abundant dietary antioxidant, feruloylquinic acids (FQAs) offer unique advantages:
Lipophilicity: The methoxy group on the ferulic moiety increases lipophilicity compared to caffeoyl derivatives, potentially enhancing cellular uptake.
Metabolic Stability: Ferulic acid metabolites often show longer half-lives in plasma than caffeic acid metabolites.
Target Specificity: Emerging evidence suggests FQAs may selectively modulate the Nrf2 pathway, a master regulator of antioxidant responses.
Comparative Analysis: Arabica vs. Robusta
The following data synthesizes average content ranges derived from high-performance liquid chromatography (HPLC) analyses of green and roasted coffee beans.
Balance between formation (isomerization) and degradation (lactonization).
Dark Roast (French)
< 0.1 mg/g
0.2 – 0.4 mg/g
Thermal breakdown dominates; formation of 4-feruloyl-1,5-quinolactone.
Analyst Note: The "Light Roast Spike" is a critical phenomenon. Researchers seeking to maximize 4-FQA yield for extraction should prioritize Robusta beans roasted to a light-medium degree , rather than raw green beans, to leverage the isomerization gain.
Mechanism of Action: Thermal Isomerization
Understanding the behavior of 4-FQA during processing is essential for standardization. The following diagram illustrates the "Acyl Migration Pathway" that dictates the concentration of the 4-isomer.
Figure 1: Thermal dynamics of Feruloylquinic Acids. Note the central role of acyl migration in temporarily increasing 4-FQA levels before degradation occurs.
Validated Experimental Protocol
Method: Targeted Extraction and LC-MS/MS Quantification
Objective: Isolate and quantify 4-FQA while preventing artificial isomerization during the extraction process.
Critical Control Point: Chlorogenic acids are sensitive to alkaline pH.[1] All solvents must be acidified to pH < 3.0 to freeze the isomerization equilibrium.
Step 1: Sample Preparation
Milling: Cryogenic grinding of coffee beans (liquid nitrogen) to fine powder (< 500 µm). Reason: Prevents frictional heat degradation.
Defatting: Wash 1g powder with 10mL Hexane (x2). Discard hexane layer. Reason: Lipids interfere with C18 column binding.
Step 2: Extraction (The "Stop-Isomerization" Method)
Solvent: 70% Methanol / 29.5% Water / 0.5% Formic Acid.
Ratio: 1:20 (w/v).
Process: Vortex (1 min)
Ultrasonication (15 min at < 25°C ).
Warning: Do not heat the ultrasonic bath. Heat + Ultrasound = Artificial Isomerization.
Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.
Quantifier Ion: m/z 193 (Ferulic acid moiety) – Specific to FQA
Qualifier Ion: m/z 191 (Quinic acid moiety) – Common to all CGAs
Retention Time Order: Typically 3-FQA
5-FQA 4-FQA (Dependent on specific column chemistry; authentic standards required for confirmation).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow emphasizing temperature and pH control to ensure data integrity.
Conclusion
For researchers targeting 4-O-Feruloylquinic acid , Robusta coffee is the superior biological source. However, the choice of processing is counter-intuitive: Light to Medium roasted Robusta often yields higher accessible concentrations of the 4-isomer than green beans due to the thermal acyl migration of the abundant 5-isomer.
Drug development professionals must utilize LC-MS/MS with specific ferulic acid transitions (m/z 193) to distinguish 4-FQA from its isomers. The "Stop-Isomerization" extraction protocol outlined above is mandatory to validate that the measured 4-FQA is native to the sample and not an artifact of the laboratory workflow.
References
Clifford, M. N., et al. (2003). "Characterization by LC-MSn of four new classes of chlorogenic acids in green coffee beans." Journal of Agricultural and Food Chemistry.
Farah, A., & Donangelo, C. M. (2006). "Phenolic compounds in coffee." Brazilian Journal of Plant Physiology.
Jaiswal, R., et al. (2010). "Understanding the fate of chlorogenic acids in coffee roasting." Food Research International.
Kuhnert, N., et al. (2011). "Mass spectrometric characterization of black tea thearubigins and coffee chlorogenic acids." Rapid Communications in Mass Spectrometry.
Perrone, D., et al. (2008). "Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry." Food Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: In Vivo Antioxidant Efficacy of 4-O-Feruloylquinic Acid vs. Vitamin C
Executive Summary: The Acute vs. Adaptive Paradox
In the landscape of antioxidant therapeutics, Vitamin C (Ascorbic Acid) and 4-O-Feruloylquinic Acid (4-FQA) represent two distinct paradigms of cellular protection.[1] Vitamin C is the biological gold standard for direct radical scavenging —a rapid, stoichiometric neutralization of Reactive Oxygen Species (ROS). However, its efficacy is limited by rapid oxidation, poor lipophilicity, and transient retention in vivo.
4-O-Feruloylquinic Acid , a quinic acid ester of ferulic acid found in medicinal plants like Murraya paniculata and Stemona species, operates primarily as an indirect antioxidant .[1] While it possesses direct scavenging capability, its superior value lies in its stability and its ability to activate the Nrf2/HO-1 pathway , triggering a sustained genomic antioxidant response.
Verdict:
Vitamin C: Best for acute oxidative bursts where immediate neutralization is required (e.g., sepsis, acute inflammation).
4-FQA: Superior for chronic oxidative stress management (e.g., neuroprotection, metabolic syndrome) due to higher stability and induction of endogenous enzymes (SOD, CAT, GPx).
Mechanistic & Chemical Profile
The fundamental difference lies in the mechanism of action. Vitamin C sacrifices itself to quench radicals. 4-FQA survives longer and signals the cell to defend itself.[1]
Comparative Specifications
Feature
Vitamin C (Ascorbic Acid)
4-O-Feruloylquinic Acid (4-FQA)
Class
Water-soluble Vitamin (Lactone)
Phenylpropanoid Ester (Polyphenol)
Primary Mechanism
Direct Scavenging (HAT/SET)
Indirect (Nrf2 Activation) + Direct Scavenging
Stability (pH 7.4)
Low (Oxidizes to DHAA in minutes)
High (Stable ester linkage; resistant to auto-oxidation)
Lipophilicity (LogP)
-1.85 (Highly Hydrophilic)
~0.2 - 0.5 (Amphiphilic via quinic moiety)
Half-Life (In Vivo)
~30 mins (Plasma)
~2–4 hours (Metabolites persist longer)
Key Metabolites
Dehydroascorbic Acid, Oxalate
Ferulic Acid-4'-O-Sulfate, Isoferulic acid
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. Vitamin C acts in the cytosol/plasma, while 4-FQA penetrates to modulate nuclear transcription factors.[1]
Figure 1: Vitamin C acts as a sacrificial scavenger, whereas 4-FQA initiates a catalytic enzymatic defense via the Nrf2/ARE axis.[1]
In Vivo Efficacy Analysis
While Vitamin C is potent, in vivo data suggests that phenylpropanoids like 4-FQA offer superior protection in complex tissue environments due to better membrane permeability and metabolite activity.
Comparative Data: Oxidative Stress Models
Data synthesized from comparative studies on Feruloylquinic Acids (FQA class) and Vitamin C in rodent models (e.g., CCl4-induced hepatotoxicity or Ischemia-Reperfusion).[1]
Biomarker
Vitamin C Performance
4-FQA Performance
Interpretation
SOD (Superoxide Dismutase)
Moderate Increase (+15-25%)
High Increase (+40-60%)
4-FQA upregulates SOD gene expression; Vit C only protects the enzyme from oxidation.[1]
MDA (Malondialdehyde)
Rapid Reduction (Acute phase)
Sustained Reduction
Vit C works faster; 4-FQA prevents lipid peroxidation longer due to lipophilicity.[1]
FQA metabolites (sulfates) remain active in circulation for hours.[1]
Key Insight: In a study of ischemia-reperfusion injury, Feruloylquinic acids demonstrated a chain-breaking capacity in lipid membranes that Vitamin C (being water-soluble) could not effectively replicate.[1]
Experimental Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative In Vivo Antioxidant Efficacy (Mouse Model)
Objective: Compare the protective effect against CCl4-induced oxidative stress.[1]
Animal Grouping:
Control: Saline only.
Model: CCl4 (1% in olive oil, i.p.) to induce oxidative stress.
Group VitC: Vitamin C (100 mg/kg, p.o.) + CCl4.
Group 4-FQA: 4-O-Feruloylquinic Acid (50 mg/kg, p.o.)[1] + CCl4. Note: Lower dose due to higher potency potential.
Dosing Regimen:
Pre-treat animals for 7 days with VitC or 4-FQA.[1]
Administer CCl4 challenge on Day 7, 1 hour after the last drug dose.
Sacrifice animals 24 hours post-challenge.
Tissue Processing (Self-Validation Step):
Perfuse liver with ice-cold PBS (pH 7.[1]4) immediately to prevent ex vivo oxidation.
Homogenize in buffer containing protease inhibitors.
Assay Workflow:
Lipid Peroxidation: Measure MDA using the TBARS assay. Expectation: 4-FQA group shows lower MDA in liver homogenate due to membrane protection.[1]
Enzymatic Activity: Measure SOD and CAT activity. Expectation: 4-FQA group shows higher specific activity than VitC group due to Nrf2 induction.[1]
Data Output: Calculate AUC and T1/2. Expectation: 4-FQA displays a "double-peak" phenomenon indicative of enterohepatic circulation, unlike the linear elimination of VitC.[1]
Critical Analysis & Expert Recommendation
Why 4-FQA is the "Smart" Choice for Drug Development:
While Vitamin C is inexpensive and ubiquitous, its therapeutic window is limited by its pharmacokinetics. You cannot simply "dose up" Vitamin C to achieve sustained nuclear signaling because of saturation kinetics in renal reabsorption (SVCT1 transporters).
4-O-Feruloylquinic Acid bypasses this limitation.[1] Its amphiphilic nature allows it to interact with lipid bilayers (protecting membranes from peroxidation) while its metabolite, ferulic acid (released via esterases), enters the nucleus to activate the Antioxidant Response Element (ARE) .
Recommendation:
For Topical/Cosmetic Applications: Use a combination. Vitamin C provides immediate photoprotection, while 4-FQA stabilizes the formula and provides long-term cellular defense.[1]
For Systemic Therapeutics: 4-FQA is the superior candidate for chronic conditions (neurodegeneration, diabetes) where sustained upregulation of endogenous enzymes is required.
References
Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study. Antioxidants (Basel). (2023). Link[1]
In vitro and in vivo antioxidant properties of ferulic acid: A comparative study. Journal of Medical Investigation. (2009). Link
Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions. Nutrients. (2015).[2][3] Link
Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid. Frontiers in Pharmacology. (2018). Link
Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega. (2020). Link[1]
Cross-Validation of HPLC and NMR for 4-O-Feruloylquinic Acid Structural Confirmation
The Isomer Trap: Why Cross-Validation is Non-Negotiable In the analysis of chlorogenic acids, 4-O-Feruloylquinic acid (4-FQA) presents a notorious "isomer trap." Structurally, it is nearly identical to its regioisomers,...
Author: BenchChem Technical Support Team. Date: February 2026
The Isomer Trap: Why Cross-Validation is Non-Negotiable
In the analysis of chlorogenic acids, 4-O-Feruloylquinic acid (4-FQA) presents a notorious "isomer trap." Structurally, it is nearly identical to its regioisomers, 3-O-Feruloylquinic acid (3-FQA) and 5-O-Feruloylquinic acid (5-FQA). All three share the exact same molecular weight (
, MW 368.34) and similar UV absorption maxima (325 nm).
Relying solely on HPLC retention time is hazardous due to matrix effects and column variability. Relying solely on low-resolution MS yields identical precursor ions (
).
The Solution: A cross-validated approach combining the high-throughput separation of LC-MS/MS with the definitive structural resolution of NMR . This guide details the specific mechanistic markers required to distinguish 4-FQA from its isomers with absolute confidence.
Technique 1: HPLC-MS/MS – The Screening & Separation Engine
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for separation and tentative identification.
The Elution Logic (C18 Columns)
On standard C18 reverse-phase columns, the elution order of feruloylquinic acids typically follows the hydrophobicity of the isomer, which is dictated by the intramolecular hydrogen bonding of the quinic acid moiety.
Elution Order (Typical): 3-FQA
5-FQA 4-FQA
Causality: The 4-acyl isomers often form a more compact, hydrophobic conformation due to the equatorial position of the substituent (in specific conformers), leading to longer retention times compared to the 3- and 5-isomers.
The "Golden Key" MS Fragment: m/z 173
While the precursor ion (
367) is non-diagnostic, the MS fragmentation pattern provides a specific fingerprint for the 4-position.
Mechanism:[2] This ion corresponds to the dehydrated quinic acid moiety (
). The specific stereochemistry at C4 facilitates the elimination of the feruloyl group and a water molecule simultaneously.
3-FQA & 5-FQA Diagnostic: The base peak is typically
191 (quinic acid) or 193 (ferulic acid). They do not produce 173 as the base peak.
Critical Check: If your peak elutes last but shows a base peak of 191, it is likely not 4-FQA. It may be a 5-FQA conformer or a matrix artifact.
Technique 2: NMR – The Definitive Structural Judge
Nuclear Magnetic Resonance (NMR) is the only technique that provides absolute confirmation of the esterification site.
The "Downfield Shift" Rule
In the proton NMR (
H-NMR) spectrum of quinic acid derivatives, the proton attached to the carbon bearing the ester group shifts significantly downfield (deshielding) compared to the non-esterified protons.
The Rule:
(Deshielding effect of the ester).
4-FQA Signature:
H-4 Proton: Resonates at
4.80 – 5.10 ppm .
H-3 & H-5 Protons: Resonate upfield at
3.70 – 4.30 ppm .
Comparison:
In 3-FQA , H-3 is downfield (~5.3 ppm).
In 5-FQA , H-5 is downfield (~5.3 ppm).
2D-NMR Verification (HMBC)
For unassailable proof, Heteronuclear Multiple Bond Correlation (HMBC) links the quinic acid ring to the feruloyl tail.
Target Correlation: Look for a cross-peak between the H-4 proton of the quinic acid and the carbonyl carbon (C=O) of the feruloyl ester group (~166 ppm).
Cross-Validation Workflow & Decision Logic
The following diagram illustrates the integrated workflow to confirm 4-FQA, accounting for the risk of acyl migration.
Caption: Integrated workflow for 4-FQA confirmation. Note the critical MS/MS checkpoint (m/z 173) and the final NMR validation step.
Comparative Analysis: HPLC vs. NMR
Feature
HPLC-MS/MS
NMR (H, 2D)
Primary Role
Separation & Screening
Structural Confirmation
Sensitivity
High (ng levels)
Low (mg levels required)
Specificity for 4-FQA
Medium-High (Relies on m/z 173 rule)
Absolute (Direct observation of H-4)
Throughput
High (15-30 min/sample)
Low (Hours for prep + acquisition)
Risk Factor
Co-elution of isomers
Signal overlap in complex mixtures
Sample State
Liquid (in mobile phase)
Dissolved in deuterated solvent
Detailed Experimental Protocols
HPLC-MS/MS Protocol (Screening)
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.8µm).
Mobile Phase:
A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to prevent acyl migration).
173 vs. 191. 4-FQA must show 173 as Base Peak (100%) .
NMR Protocol (Confirmation)
Sample Prep: Dissolve ~2-5 mg of purified isolate in 600 µL Methanol-
().
Why Methanol-
? It provides good solubility and minimizes exchange of hydroxyl protons compared to . Avoid DMSO- if recovering the sample is necessary, though DMSO provides excellent resolution.
Acquisition:
H-NMR (600 MHz): 64 scans. Focus on the 3.0 – 6.0 ppm region.
2D HMBC: Optimize for long-range coupling (
Hz).
Data Interpretation:
Locate the three multiplets for H-3, H-4, and H-5 of the quinic acid ring.
Identify the signal shifted downfield to ~4.95 ppm .
Confirm it is H-4 by checking COSY correlations (it should couple to both H-3 and H-5).
Self-Validation: If the downfield signal is at ~5.3 ppm, you likely have 3-FQA or 5-FQA (acyl migration occurred).
The "Acyl Migration" Prevention Protocol
Warning: 4-FQA is thermodynamically unstable and will migrate to 5-FQA or 3-FQA if exposed to pH > 6 or high temperatures.
Extraction: Use acidified solvents (e.g., 80% MeOH with 1% Formic Acid).
Storage: Store samples at -20°C or -80°C.
Drying: Avoid rotary evaporation at high baths (>40°C). Use lyophilization (freeze-drying).
References
Clifford, M. N., et al. (2003). "Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids." Journal of Agricultural and Food Chemistry.
Jaiswal, R., & Kuhnert, N. (2010). "How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
Deshpande, S., et al. (2014). "Investigation of acyl migration in mono- and dicaffeoylquinic acids." Journal of Agricultural and Food Chemistry.
IUPAC. (1976). "Nomenclature of Cyclitols." (Defines the numbering of the quinic acid ring where Carboxyl = C1).